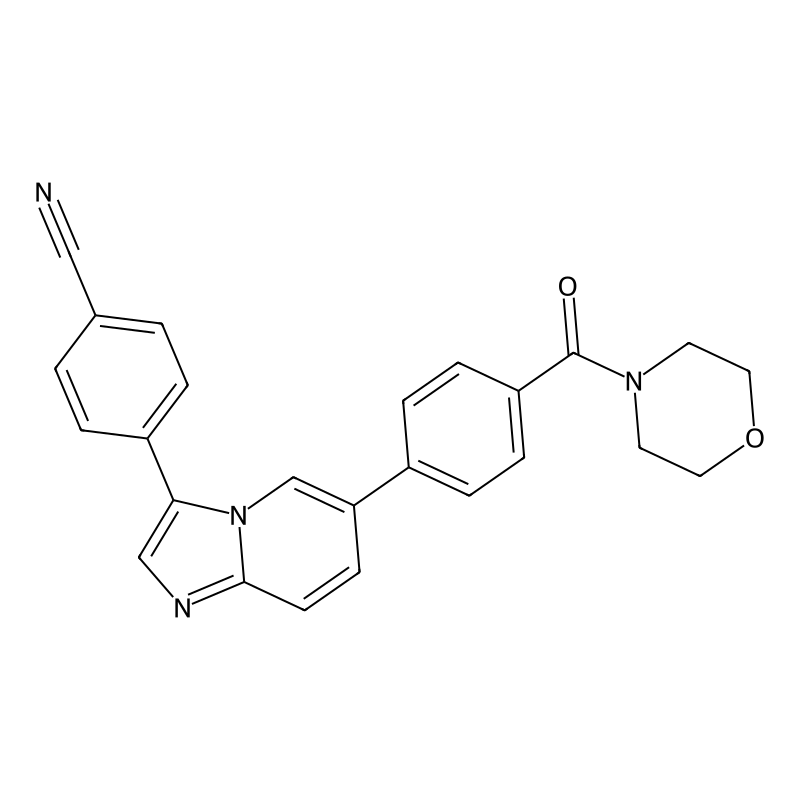ETC-206

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Heterocyclic Scaffold
The molecule contains several important heterocyclic rings, including imidazo[1,2-a]pyridine and a morpholine group. Heterocyclic compounds are known for their diverse biological properties []. Research in this area might involve studying the interaction of this molecule with specific biological targets.
Medicinal Chemistry
The combination of the aforementioned heterocyclic rings and the benzonitrile group suggests potential for further exploration in medicinal chemistry. Similar compounds have been investigated for their antibacterial, anticancer, and other biological activities [, ].
Material Science
The presence of aromatic rings and the overall structure of the molecule suggests possible applications in material science. However, more research is needed to understand the specific properties of this molecule in this context.
ETC-206, also known as Tinodasertib, is a selective small molecule inhibitor targeting the Mitogen-Activated Protein Kinase (MAPK) Interacting Kinases 1 and 2 (MNK1/2). It is primarily designed to inhibit the phosphorylation of eukaryotic initiation factor 4E (eIF4E), a critical regulator of cap-dependent translation, which is often dysregulated in various malignancies. The compound exhibits an in vitro inhibitory concentration (IC50) of approximately 64 nM for MNK1 and 86 nM for MNK2, demonstrating its potency as a therapeutic agent against cancers characterized by heightened eIF4E activity .
ETC-206 functions through a mechanism that inhibits the phosphorylation of eIF4E on serine 209. This phosphorylation event is crucial for the activation of eIF4E, which in turn facilitates the translation of mRNAs that promote cell growth and proliferation. By blocking this phosphorylation, ETC-206 effectively reduces the expression of oncogenic proteins and can induce apoptosis in cancer cells. The compound's ability to inhibit MNK1/2 leads to downstream effects on various signaling pathways involved in tumor growth and survival .
In preclinical studies, ETC-206 has shown significant biological activity, particularly in models of hematological malignancies. It induces dose-dependent inhibition of phosphorylated eIF4E levels in various tissues, including tumor and normal tissues. In vivo studies demonstrated that administration of ETC-206 resulted in a reduction of tumor burden and improved survival rates when combined with other therapeutic agents such as dasatinib in models of chronic myeloid leukemia . Clinical trials have indicated that ETC-206 is well-tolerated among healthy volunteers, with no significant adverse effects reported .
The synthesis of ETC-206 involves several steps typical for small molecule drug development, including:
- Initial Synthesis: The compound is synthesized using standard organic chemistry techniques involving coupling reactions and purification processes.
- Formulation: For oral administration in animal studies, ETC-206 is prepared as a suspension using sodium carboxymethyl cellulose and Tween 80 .
- Quality Control: Rigorous quality control measures are employed to ensure purity and stability before clinical trials.
Specific synthetic routes have not been disclosed extensively in public literature but typically involve multi-step organic synthesis methodologies common in medicinal chemistry.
ETC-206 is primarily being investigated for its applications in oncology, particularly:
- Hematological Malignancies: Such as chronic myeloid leukemia and non-small cell lung cancer.
- Combination Therapies: It is being evaluated in combination with immune checkpoint inhibitors like pembrolizumab or chemotherapy agents like irinotecan to enhance therapeutic efficacy .
- Clinical Trials: Currently undergoing Phase II clinical trials to assess its effectiveness in treating metastatic colorectal cancer .
Interaction studies have revealed that ETC-206 can synergize with other cancer therapies. For instance, combining it with dasatinib has shown enhanced tumor regression compared to monotherapy. Additionally, pharmacokinetic studies indicate that the compound maintains effective plasma concentrations necessary for therapeutic action over extended periods post-administration .
ETC-206 belongs to a class of compounds that inhibit kinases involved in mRNA translation regulation. Here are some similar compounds:
| Compound Name | Target Kinase | IC50 (nM) | Unique Features |
|---|---|---|---|
| AUM001 | MNK1/2 | 64/86 | Selective for MNK1/2; potent anti-cancer activity |
| PHA-767491 | MNK1/2 | ~100 | Less selective; broader kinase inhibition |
| EHT 1864 | MNK1 | ~50 | Selective for MNK1; potential neuroprotective effects |
| CGP57380 | BCR-Abl | ~20 | Targets BCR-Abl; used primarily in leukemia treatment |
ETC-206 stands out due to its high selectivity for MNK1/2, which minimizes off-target effects and enhances its potential therapeutic index compared to other kinase inhibitors .








